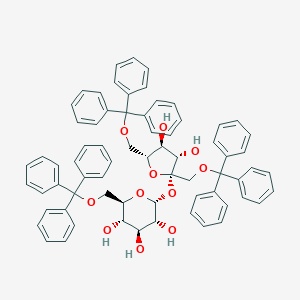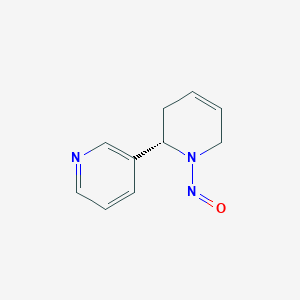
2,6-Dimethylbenzofuran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylbenzofuran-4-ol (DMBFO) is a chemical compound that belongs to the benzofuran family. It is a colorless, crystalline solid that is widely used in scientific research due to its unique properties. DMBFO is known for its ability to interact with biological systems, making it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
2,6-Dimethylbenzofuran-4-ol interacts with biological systems through the formation of hydrogen bonds and hydrophobic interactions. It has been shown to bind to proteins and other biomolecules, altering their structure and function. Additionally, 2,6-Dimethylbenzofuran-4-ol can act as a redox mediator, transferring electrons between molecules.
Biochemische Und Physiologische Effekte
2,6-Dimethylbenzofuran-4-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, 2,6-Dimethylbenzofuran-4-ol has been shown to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-Dimethylbenzofuran-4-ol is its versatility. It can be used in a wide range of experiments, from studying protein-ligand interactions to detecting metal ions. Additionally, 2,6-Dimethylbenzofuran-4-ol is relatively easy to synthesize and purify. However, one limitation of 2,6-Dimethylbenzofuran-4-ol is its sensitivity to light and air, which can cause it to degrade over time.
Zukünftige Richtungen
There are many potential future directions for research involving 2,6-Dimethylbenzofuran-4-ol. One area of interest is the development of new fluorescent probes based on 2,6-Dimethylbenzofuran-4-ol. Additionally, 2,6-Dimethylbenzofuran-4-ol could be used as a tool for studying the mechanisms of enzyme-catalyzed reactions in more detail. Finally, 2,6-Dimethylbenzofuran-4-ol could be used in the development of new antioxidant therapies for treating diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
2,6-Dimethylbenzofuran-4-ol can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with a suitable reagent. One commonly used method involves the use of trifluoroacetic anhydride (TFAA) as a catalyst. The reaction proceeds under mild conditions and yields high purity 2,6-Dimethylbenzofuran-4-ol.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylbenzofuran-4-ol has a wide range of applications in scientific research. It has been used as a fluorescent probe for studying protein-ligand interactions, as well as for detecting metal ions and reactive oxygen species. Additionally, 2,6-Dimethylbenzofuran-4-ol has been used as a tool for studying the kinetics of enzyme-catalyzed reactions.
Eigenschaften
CAS-Nummer |
144763-71-3 |
|---|---|
Produktname |
2,6-Dimethylbenzofuran-4-ol |
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
2,6-dimethyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-9(11)8-5-7(2)12-10(8)4-6/h3-5,11H,1-2H3 |
InChI-Schlüssel |
WCQVYQGPGWAXHK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(OC2=C1)C)O |
Kanonische SMILES |
CC1=CC(=C2C=C(OC2=C1)C)O |
Synonyme |
4-Benzofuranol, 2,6-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)
![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)





![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)

